molecular formula C15H8N2O6 B3742865 (1,3-dioxoisoindol-2-yl) 2-nitrobenzoate

(1,3-dioxoisoindol-2-yl) 2-nitrobenzoate

Cat. No.: B3742865
M. Wt: 312.23 g/mol
InChI Key: AJVSEXOFAQOZTK-UHFFFAOYSA-N
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Description

(1,3-dioxoisoindol-2-yl) 2-nitrobenzoate is a chemical compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) 2-nitrobenzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of phthalic anhydride with 2-nitrobenzoic acid under reflux conditions in the presence of a suitable catalyst . The reaction is carried out in a solvent such as acetonitrile, and the product is purified through column chromatography using silica gel.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxoisoindol-2-yl) 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

(1,3-dioxoisoindol-2-yl) 2-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 2-nitrobenzoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in its reactivity, facilitating interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

(1,3-dioxoisoindol-2-yl) 2-nitrobenzoate is unique due to the presence of both the isoindoline nucleus and the nitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-9-5-1-2-6-10(9)14(19)16(13)23-15(20)11-7-3-4-8-12(11)17(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVSEXOFAQOZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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